4-Methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-Methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazolines.
Scientific Research Applications
4-Methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase or pantothenate kinase, leading to disruption of essential metabolic processes in microorganisms . Additionally, it may bind to receptors or other proteins, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline
- 4-Hydroxy-2-quinolones
- 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline
Uniqueness
4-Methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-7-8-5-3-4-6-9(8)12-10(11-7)13-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGUINVRPAKPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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